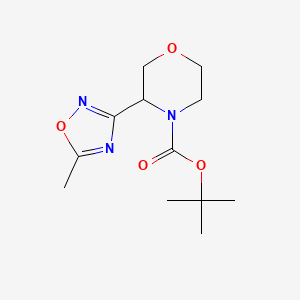
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate
Vue d'ensemble
Description
“Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” is a synthetic compound with potential applications in various fields of research and industry1. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms2.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been a topic of interest among researchers2. However, specific synthesis methods for “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” is not explicitly provided in the literature. However, it is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen2.Chemical Reactions Analysis
Specific chemical reactions involving “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” are not readily available in the literature.Physical And Chemical Properties Analysis
The molecular weight of “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” is 269.3 g/mol1. Other physical and chemical properties are not readily available in the literature.Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is a compound that has been synthesized and characterized in various studies. For instance, Sanjeevarayappa et al. (2015) focused on the synthesis and characterization of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. The study detailed the spectroscopic characterization, crystal X-ray diffraction studies, and explored its biological activities, noting moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, 2015).
Natural Product Analogs and Biological Activity
The compound's structure is closely related to 1,2,4-oxadiazole rings, which are present in natural products known for biological activities. Maftei et al. (2013) synthesized and evaluated natural product analogs containing a 1,2,4-oxadiazole ring, revealing significant antitumor activity in vitro. This study highlights the potential of compounds with the 1,2,4-oxadiazole structure in developing antitumor agents (Maftei, 2013).
Organic Synthesis and Chemical Reactions
In organic synthesis, variants of the compound have been used to understand chemical reactions and synthesize new compounds. For example, Remizov et al. (2019) studied the reactions of a similar compound, exploring how it reacts with various bases and the conditions under which different derivatives are formed (Remizov, 2019).
Optoelectronic Properties
The oxadiazole structure is noteworthy in studies related to optoelectronic properties. Cooper et al. (2022) investigated the properties of 1,3,4-oxadiazole derivatives, noting their potential in organic light-emitting diodes (OLEDs) and highlighting their thermally activated delayed fluorescence. This study underscores the compound's relevance in the field of materials science and technology (Cooper, 2022).
Safety And Hazards
Specific safety and hazard information for “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” is not readily available in the literature.
Orientations Futures
The future directions for “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” are not explicitly stated in the literature. However, given the diverse biological activities of indole derivatives3 and the anti-infective properties of 1,2,4-oxadiazoles2, there is potential for further exploration and refinement of these compounds in drug discovery.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specialized literature or consult with a subject matter expert.
Propriétés
IUPAC Name |
tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-8-13-10(14-19-8)9-7-17-6-5-15(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUVDXEGNLBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2COCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



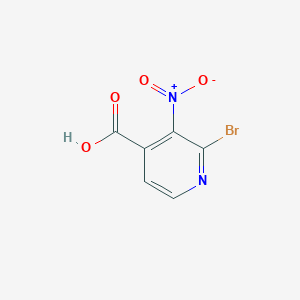
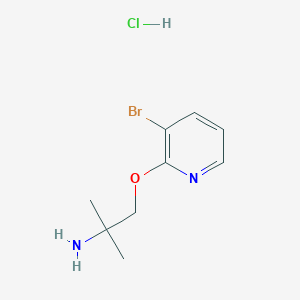
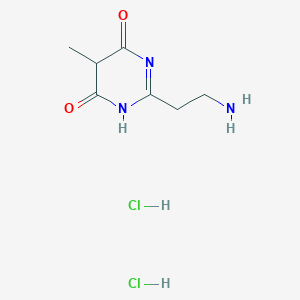
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
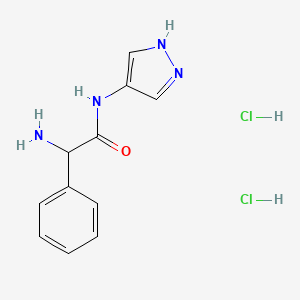
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
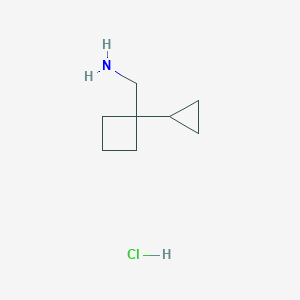
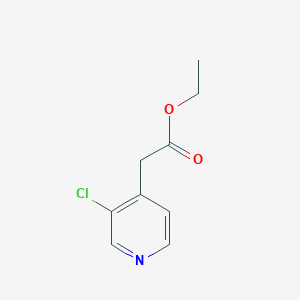
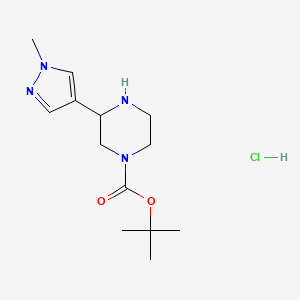
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
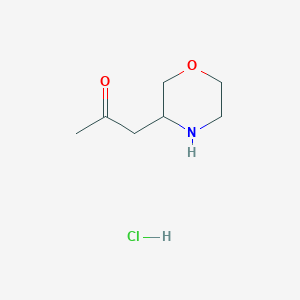
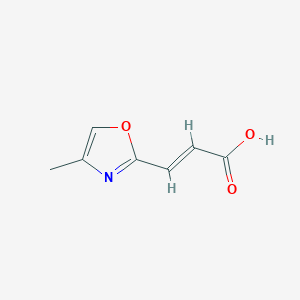
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)